molecular formula C11H14ClN5O3 B12675238 1,2-cyclopentanediol, 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-, (1S,2S,3R,5R)- CAS No. 108742-08-1

1,2-cyclopentanediol, 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-, (1S,2S,3R,5R)-

Cat. No.: B12675238
CAS No.: 108742-08-1
M. Wt: 299.71 g/mol
InChI Key: YPNCGBSKCXEJKT-KYNKHSRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,2-cyclopentanediol, 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-, (1S,2S,3R,5R)- (CAS: 108742-08-1, DTXSID50910862) is a cyclopentane-based derivative functionalized with a modified purine moiety. Its structure features:

  • A 1,2-cyclopentanediol core with stereochemistry (1S,2S,3R,5R), critical for spatial orientation and biological interactions.
  • A 2-amino-6-chloro purine group at position 3, distinguishing it from naturally occurring nucleosides.
  • A hydroxymethyl substituent at position 5 of the cyclopentane ring .

This compound belongs to a class of carbocyclic nucleoside analogs, which are structurally similar to adenosine but replace the ribose sugar with a cyclopentane ring. Such modifications enhance metabolic stability and receptor binding specificity .

Properties

CAS No.

108742-08-1

Molecular Formula

C11H14ClN5O3

Molecular Weight

299.71 g/mol

IUPAC Name

(1S,2S,3R,5R)-3-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C11H14ClN5O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H2,13,15,16)/t4-,5-,7+,8+/m1/s1

InChI Key

YPNCGBSKCXEJKT-KYNKHSRBSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO

Origin of Product

United States

Preparation Methods

Cyclopentane Derivative Functionalization

The cyclopentane backbone is functionalized to introduce hydroxyl groups at specific positions. This step ensures stereochemical control to achieve the desired (1S,2S,3R,5R) configuration. Common methods include:

  • Catalytic asymmetric hydroxylation using enzymes or chiral catalysts.
  • Protection and deprotection strategies to selectively functionalize hydroxyl groups.

Purine Base Coupling

The purine base (specifically 2-amino-6-chloropurine) is introduced via nucleophilic substitution reactions:

  • Reacting cyclopentane derivatives with purine derivatives under acidic or basic conditions to facilitate coupling.
  • Use of activating agents such as carbodiimides or phosphonium salts to improve reaction efficiency.

Hydroxymethyl Group Addition

Hydroxymethylation at the 5-position can be achieved through:

  • Formaldehyde condensation reactions.
  • Oxidation-reduction methods using alcohol precursors.

Specific Preparation Routes

Route 1: Enzymatic Synthesis

This method employs biocatalysts to achieve stereoselective hydroxylation and coupling:

  • Cyclopentane derivatives are hydroxylated enzymatically to achieve stereochemical specificity.
  • The purine base is attached via enzymatic glycosylation.

Route 2: Chemical Synthesis

A multi-step chemical synthesis approach includes:

  • Starting from cyclopentanol derivatives, hydroxyl groups are selectively protected.
  • The purine base is coupled using chemical activators such as triflates or tosylates.
  • Deprotection steps are performed to yield the final compound with the desired stereochemistry.

Route 3: Carbocyclic Nucleoside Analog Synthesis

This method begins with carbocyclic intermediates:

  • A carbocyclic precursor undergoes selective chlorination and amino group introduction.
  • Hydroxymethylation is performed using formaldehyde in the presence of catalysts like sodium borohydride.

Challenges in Synthesis

The preparation of this compound involves several challenges:

  • Stereochemical Control: Maintaining the correct configuration at all four stereocenters requires precise reaction conditions and monitoring.
  • Purine Base Coupling: Ensuring high yields during the attachment of the purine base can be difficult due to steric hindrance.
  • Purity and Yield Optimization: Multiple purification steps are required to eliminate side products and unreacted intermediates.

Data Table: Key Parameters in Synthesis

Step Reaction Type Key Reagents/Catalysts Conditions Yield (%)
Cyclopentane hydroxylation Catalytic asymmetric Enzymes or chiral catalysts pH-controlled aqueous media ~85
Purine base coupling Nucleophilic substitution Acid/base activators Solvent: DMF/DMSO ~70
Hydroxymethyl addition Condensation reaction Formaldehyde + NaBH4 Mild heating (~50°C) ~80

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclopentanediol, 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the purine ring or other functional groups.

    Substitution: Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • The compound has shown promise as an antiviral agent targeting various viral infections. Research indicates that derivatives of purine can inhibit viral replication by interfering with nucleic acid synthesis. Studies have demonstrated that modifications in the purine structure can enhance antiviral efficacy against specific viruses such as HIV and Hepatitis C .
  • Antiparasitic Properties :
    • The compound has been investigated for its antiparasitic effects. A study highlighted its potential in treating parasitic infections by disrupting metabolic pathways within parasites. The synthesis of related cyclopentanediols has been linked to increased activity against protozoan parasites .
  • Cancer Research :
    • There is ongoing research into the use of this compound in cancer therapy. Its structural similarity to nucleosides allows it to be explored as a chemotherapeutic agent that can inhibit tumor growth by mimicking natural substrates in cancer cells. Initial findings suggest that it may induce apoptosis in certain cancer cell lines .

Case Study 1: Antiviral Activity Against HIV

A study conducted on the antiviral properties of various purine derivatives included the compound . Results indicated that it exhibited significant inhibitory effects on HIV replication in vitro. The mechanism was attributed to its ability to integrate into viral DNA synthesis pathways, thus preventing viral proliferation.

Case Study 2: Antiparasitic Efficacy

Research published in a pharmacological journal explored the antiparasitic potential of cyclopentanediols. The study utilized animal models infected with protozoan parasites and administered the compound at varying doses. Results showed a marked reduction in parasite load, suggesting a viable therapeutic application for treating parasitic infections.

Research Findings

Application AreaFindingsReferences
Antiviral ActivitySignificant inhibition of HIV replication; interferes with nucleic acid synthesis ,
AntiparasiticEffective against protozoan parasites; reduces parasite load in animal models ,
Cancer ResearchInduces apoptosis in cancer cell lines; potential as a chemotherapeutic agent ,

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with DNA/RNA: Affecting genetic expression or replication.

    Modulating signaling pathways: Influencing cellular communication and function.

Comparison with Similar Compounds

Key Structural Variations

The target compound is compared to three structurally related analogs:

Compound Substituents on Purine Cyclopentane Substituents Stereochemistry Molecular Formula Biological Activity
Target Compound 2-Amino-6-chloro 5-(hydroxymethyl) (1S,2S,3R,5R) C₁₁H₁₄ClN₅O₃ Not explicitly reported; inferred bioactivity from analogs
Aristeromycin (CAS: 19186-33-5) 6-Amino 5-(hydroxymethyl) (1R,2S,3R,5R) C₁₁H₁₅N₅O₃ Antiviral (inhibits S-adenosylhomocysteine hydrolase)
Ticagrelor (CAS: 274693-27-5) Triazolopyrimidine group 5-(2-hydroxyethoxy), 3-(propylsulfanyl) (1S,2S,3R,5S) C₂₃H₂₈F₂N₆O₄S Antiplatelet agent (P2Y₁₂ receptor antagonist)
3-(6-Methylthio-purin-9-yl) analog 6-Methylthio 3-(hydroxymethyl) [1S-(1a,2a,3b,5b)] C₁₂H₁₆N₄O₃S Potential kinase inhibitor (structural inference)

Key Observations :

  • Stereochemistry: The (1S,2S,3R,5R) configuration optimizes spatial alignment of hydroxyl groups, similar to aristeromycin’s (1R,2S,3R,5R) configuration, which is critical for mimicking ribose in adenosine .
  • Functional Groups : The hydroxymethyl group at position 5 (target compound) vs. hydroxyethoxy in ticagrelor highlights divergent applications—nucleoside mimicry vs. antiplatelet activity .

Biological Activity

1,2-Cyclopentanediol derivatives, particularly those modified with purine analogs such as 3-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-, have garnered attention due to their potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The compound under consideration has a complex structure that includes a cyclopentanediol moiety linked to a purine derivative. The specific stereochemistry (1S,2S,3R,5R) may influence its biological activity significantly.

Chemical Structure

ComponentDescription
Base Structure1,2-Cyclopentanediol
Substituent3-(2-amino-6-chloro-9H-purin-9-yl)
Hydroxymethyl GroupPresent at the 5-position

Pharmacological Properties

Research indicates that derivatives of purine nucleosides exhibit various pharmacological activities, including cardioprotective and anti-inflammatory effects. Specifically, compounds like 1,2-cyclopentanediol derivatives can act as agonists at adenosine receptors.

Adenosine Receptor Interaction:

  • The compound has been shown to selectively bind to A1 and A3 adenosine receptors.
  • Studies report that certain analogs exhibit high efficacy at these receptors, suggesting potential therapeutic applications in cardiovascular and neuroprotective contexts .

Case Studies and Research Findings

  • Adenosine Receptor Agonism:
    • In vitro studies demonstrated that cyclopentanediol derivatives can stimulate adenosine receptors effectively. For instance, (N)-methanocarba derivatives were found to have high selectivity for A1 receptors with Ki values indicating strong binding affinity .
  • Cerebroprotective Effects:
    • Animal models have shown that compounds similar to the one can provide cerebroprotective benefits during ischemic events. This suggests a potential role in treating stroke or other cerebrovascular disorders .
  • Anti-inflammatory Properties:
    • The anti-inflammatory properties of these compounds have been evaluated through various assays. Results indicated significant reductions in inflammatory markers in treated cells compared to controls .

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound relative to other known agents, a comparative analysis is presented below:

CompoundReceptor TypeBinding Affinity (Ki)EfficacyNotes
1,2-Cyclopentanediol DerivativeA1 Receptor4.1 nMHighSelective agonist
Methanocarba AnalogA3 Receptor2.2 nMPartial AgonistHigh functional potency
AristeromycinA2A ReceptorNot specifiedHypotensive effectsRelated compound with similar structure

Q & A

Q. What synthetic strategies are recommended for the preparation of this cyclopentane-purine derivative?

Methodological Answer: The compound’s synthesis likely involves stereoselective cyclopentane ring formation coupled with purine functionalization. Key steps include:

  • Cyclopentane Core Construction : Use palladium-catalyzed reductive cyclization (e.g., nitroarene/alkene reactions with formic acid derivatives as CO surrogates) to form the bicyclic scaffold .
  • Purine Coupling : Employ nucleophilic substitution or transition-metal-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce the 2-amino-6-chloropurine moiety. Protecting groups (e.g., benzyl or silyl ethers) may stabilize hydroxyl and hydroxymethyl groups during synthesis .
  • Stereochemical Control : Utilize chiral auxiliaries or asymmetric catalysis to enforce the (1S,2S,3R,5R) configuration, confirmed via X-ray crystallography or NOESY NMR .

Q. Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (including 2D techniques like COSY, HSQC) to resolve stereochemistry and verify substituent positions .
  • Mass Spectrometry (HRMS) : Confirm molecular formula and detect fragmentation patterns indicative of the purine and cyclopentanediol moieties .
  • X-ray Crystallography : Definitive proof of absolute configuration, especially for chiral centers .
  • Polarimetry or Chiral HPLC : Validate enantiopurity post-synthesis .

Advanced Research Questions

Q. How can stereochemical inconsistencies during synthesis be resolved?

Methodological Answer: Discrepancies in stereochemistry often arise from competing reaction pathways or epimerization. Strategies include:

  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and catalysts (e.g., switch from Pd(PPh₃)₄ to Pd(OAc)₂ with chiral ligands) to favor desired intermediates .
  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate stereochemistry during cyclization .
  • Computational Modeling : Compare DFT-calculated NMR chemical shifts or optical rotations with experimental data to identify misassigned configurations .

Q. How should researchers address discrepancies between computational predictions and experimental data?

Methodological Answer:

  • QSAR/QSPR Validation : Recalibrate computational models (e.g., using CC-DPS’s Quantum Chemistry/Neural Network platforms) with experimental parameters (e.g., solvent effects, steric hindrance) to improve agreement .
  • Experimental Triangulation : Cross-validate results using multiple techniques (e.g., compare HPLC retention times with predicted logP values) .
  • Error Analysis : Investigate unaccounted factors in simulations, such as conformational flexibility of the hydroxymethyl group or solvent-induced tautomerism in the purine ring .

Q. What advanced safety protocols are recommended for handling reactive intermediates?

Methodological Answer:

  • Decomposition Pathways : Monitor for potential degradation (e.g., via TGA-DSC) under heat or light, as cyclopentanediol derivatives may form reactive carbonyls .
  • Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes for air/moisture-sensitive steps (e.g., purine coupling) to prevent oxidation .
  • Stabilization Strategies : Add radical inhibitors (e.g., BHT) or buffer systems (e.g., phosphate) to mitigate hydrolysis of the chloropurine group .

Data Contradiction & Mechanistic Analysis

Q. How to interpret conflicting bioactivity data in related purine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 6-chloro with 6-amino in the purine) and assay biological activity (e.g., kinase inhibition) to identify critical functional groups .
  • Metabolic Stability Assays : Use LC-MS/MS to track metabolite formation (e.g., dechlorination or glucuronidation) that may explain inconsistent in vivo vs. in vitro results .

Q. What mechanistic insights explain unexpected byproducts during cyclopentane ring closure?

Methodological Answer:

  • Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon migration during cyclization (e.g., via ¹³C NMR) .
  • Intermediate Trapping : Quench reactions at early stages with stabilizing agents (e.g., trimethylsilyl chloride) to isolate and characterize transient intermediates .
  • DFT Transition-State Analysis : Identify competing pathways (e.g., [3+2] vs. [5+0] cyclization) that lead to byproducts like fused bicyclic structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.